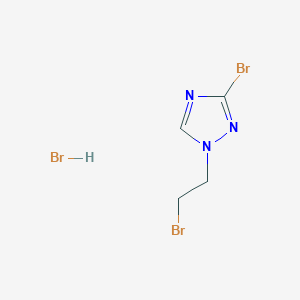

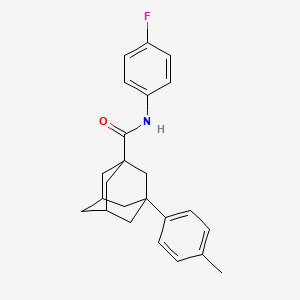

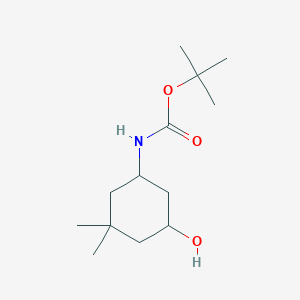

![molecular formula C20H20N2O2S B2540334 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-11-4](/img/structure/B2540334.png)

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, which are structurally related to the compound of interest, was achieved through a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids. This process resulted in compounds with moderate to good biological activities, particularly in urease inhibition, where they outperformed the standard used . Similarly, the synthesis of related N-(benzo[d]thiazol-2-yl) acetamide crystals involved refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic of the substituents on the benzothiazole moiety . Another related synthesis involved the annelation of 1,2,3-thiadiazole rings to produce α-substituted phenoxy-N-methyl-1,2,3-thiadiazole-4-acetamide derivatives with anti-HBV activities . Lastly, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were synthesized using conventional methods and showed significant hypoglycemic activity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For instance, the X-ray crystal structure of an α-chloro-N-methyl-1,2,3-thiadiazole-4-acetamide derivative was determined, providing insights into the molecular configuration that may contribute to its biological activity . The hydrogen bonding patterns observed in the N-(benzo[d]thiazol-2-yl) acetamide crystals are also significant, as they influence the photophysical properties of the crystals. These patterns include water-mediated hydrogen bonds and homo- or hetero-intermolecular hydrogen bonding interactions, which are dependent on the specific substituents present .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and include C-C coupling reactions, refluxing with acetic acid, annelation reactions with thionyl chloride, and reactions with phenols. These reactions are tailored to introduce specific functional groups and structural motifs that are essential for the desired biological activities. For example, the C-C coupling reactions are pivotal for the synthesis of the N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, which are key to their urease inhibition activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The photophysical properties of the N-(benzo[d]thiazol-2-yl) acetamide crystals, for instance, are determined by their hydrogen bonding patterns . The biological activities, such as urease inhibition, anti-HBV, and hypoglycemic activities, are also a direct result of the compounds' chemical properties, which are designed through specific synthetic routes . The structure-activity relationship studies, particularly for urease inhibition, highlight the importance of hydrogen bonding between the compounds and the enzyme .

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes (AOPs) and Environmental Implications

Acetaminophen and its derivatives, including compounds like N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, are of significant interest due to their presence and persistence in the environment. The use of Advanced Oxidation Processes (AOPs) has been investigated for the treatment of water contaminated with such compounds. AOPs lead to the generation of different kinetics, mechanisms, and by-products during the degradation process. The degradation pathways and by-products, such as hydroquinone, 1,4-benzoquinone, and others, have been the subject of extensive study due to their potential environmental impact and biotoxicity. The study emphasizes the importance of understanding and enhancing the degradation of these compounds in AOP systems to mitigate potential ecological threats (Qutob et al., 2022).

Antidepressant Potential and Neuroreceptor Interaction

The role of various neuroreceptors and their interaction with compounds related to this compound has been a subject of research in the context of depression treatment. One such focus is the exploration of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists. These agonists, including derivatives of acetamide, have shown promising antidepressant effects with rapid onset time. The studies underline the importance of further research in this area, highlighting the potential of these compounds in the development of novel antidepressants (Yang et al., 2012).

Toxicological and Carcinogenicity Studies

The toxicological properties and potential carcinogenicity of compounds structurally similar to this compound have been investigated in various studies. These studies often involve evaluating the biological activity and potential carcinogenicity of compounds with aromatic rings, including acetamide derivatives. Such evaluations are crucial in understanding the biological responses and ensuring the safety of these compounds in various applications (Ashby et al., 1978).

Medicinal Applications and Drug Development

The compound's framework opens pathways for medicinal applications, particularly in addressing neurological disorders and chronic pain management. The diverse pharmacological actions and potential of derivatives of acetamide, including ketamine and its analogs, have been explored for their therapeutic properties. These studies encompass a wide range of applications from anesthesia to potential treatment for chronic pain and depression, highlighting the multifaceted nature of these compounds (Hocking & Cousins, 2003).

Enzymatic Degradation and Pollutant Treatment

Enzymatic approaches have garnered attention for the degradation of organic pollutants, including derivatives of acetamide. The use of enzymes, in conjunction with redox mediators, has shown promise in enhancing the degradation and transformation of recalcitrant compounds. This method is particularly significant in treating wastewater and industrial effluents, marking an important step in environmental remediation (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14-5-3-7-16(9-14)11-18-12-21-20(25-18)22-19(23)13-24-17-8-4-6-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZLZCUELZMUNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

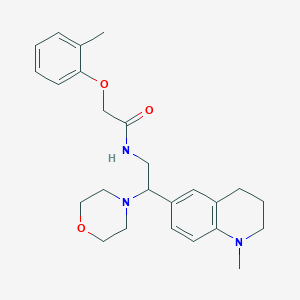

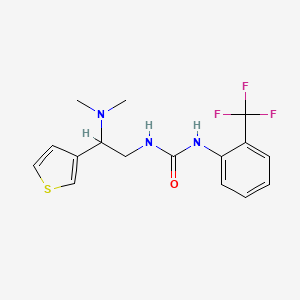

![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)

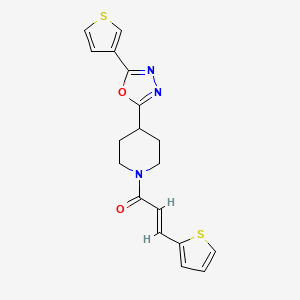

![N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2540255.png)

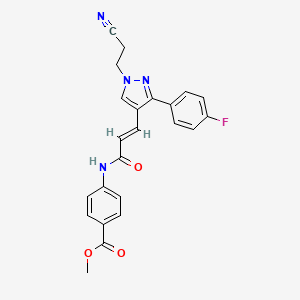

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)